Cas no 865-34-9 (Lithium methoxide)

Lithium methoxide structure
Lithium methoxide structure
Nome del prodotto:Lithium methoxide
Numero CAS:865-34-9
MF:CH4LiO
MW:38.9828605651855
MDL:MFCD00036357
CID:93315
PubChem ID:24882243

Lithium methoxide Proprietà chimiche e fisiche

Nomi e identificatori

    • Lithium methoxide
    • Methanol, lithium salt
    • Lithium methanolate
    • Methanol, lithium salt (1:1)
    • Lithium methoxide, 2.20 M solution in methanol, SpcSeal
    • lithium hydroxide monohydrate
    • lithium methoxide solution
    • lithium methylate
    • LITHIUMMETHOXID
    • Lithiummethoxide,min.
    • Methoxylithium
    • LIOME
    • liom
    • lithium methylat
    • Lithium methoxide, pure, 2.2M (10 wt%) solution in methanol, AcroSeal(R)
    • LiOCH3
    • LITHIUMMETHOXIDE
    • KSC491A5L
    • JILPJDVXYVTZDQ-UHFFFAOYSA-N
    • TRA0040719
    • LS60290
    • Q1226073
    • Lithium methoxide (6CI, 7CI)
    • Methanol, lithium salt (8CI, 9CI)
    • Lithium methoxide,98%
    • MFCD00036357
    • lithium;methanolate
    • Lithium methoxide 10% solution in methanol
    • 865-34-9
    • NS00079872
    • AKOS015840118
    • BCP29450
    • Lithium Methoxide (ca.10% in Methanol)
    • Lithium methanolate;Methanol, lithium salt
    • Lithium methanolate; Lithium methylate; Methoxylithium
    • Lithium methylate solution
    • s11669
    • L0304
    • EINECS 212-737-7
    • DTXSID00890529
    • MDL: MFCD00036357
    • Inchi: 1S/CH4O.Li/c1-2;/h2H,1H3;
    • Chiave InChI: GLXCXYZWVRLFFY-UHFFFAOYSA-N
    • Sorrisi: [Li].OC

Proprietà calcolate

  • Massa esatta: 38.03440
  • Massa monoisotopica: 38.03439315g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 3
  • Conta legami ruotabili: 0
  • Complessità: 4.8
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 23.1

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.817 g/mL at 25 °C
  • Punto di fusione: 500°C
  • Punto di ebollizione: 64.6 °C
  • Punto di infiammabilità: Fahrenheit: 51,8 ° f< br / >Celsius: 11 ° C< br / >
  • Solubilità: Soluble in methanol.
  • Stabilità/Periodo di validità: Stable, but reacts violently with water. Highly flammable. Store under dry inert gas.
  • PSA: 23.06000
  • LogP: 0.04670
  • Sensibilità: Moisture Sensitive
  • Colore/forma: 1.0 M in methanol
  • Solubilità: Non determinato

Lithium methoxide Informazioni sulla sicurezza

Lithium methoxide Dati doganali

  • Dati doganali:

    Codice degli Stati Uniti:

    2905199090

    Riassunto:

    HTS:2905199090.Alcoli aciclici monoidrati saturi e loro derivati, Nesoi. Tasso generale: 3.7%13/.Tasso speciale: Libero (A, AU, BH, CA, CL, CO, E, IL, J, JO, K, KR, MA, MX, OM, P, PA, PE, SG)

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Lithium methoxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 23 °C
Riferimento
The Deazidoalkoxylation: Sequential Nucleophilic Substitutions with Diazidated Diethyl Malonate
Biallas, Phillip; et al, Journal of Organic Chemistry, 2019, 84(3), 1654-1663

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 -
3.1 Catalysts: Butyllithium
Riferimento
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Metodo di produzione 4

Condizioni di reazione
1.1 -
2.1 Catalysts: Methyllithium
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 5

Condizioni di reazione
1.1 -
2.1 Catalysts: Butyllithium
Riferimento
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Metodo di produzione 6

Condizioni di reazione
1.1 -
2.1 -
3.1 -
4.1 Catalysts: Butyllithium
Riferimento
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Butyllithium
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 8

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Butyllithium
Riferimento
Synthesis and chemistry of 4R-silacyclohexa-2,5-dienes and 4R-silacyclohexa-2,4-dienes
Maerkl, G.; et al, Journal of Organometallic Chemistry, 1979, 173(2), 125-69

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Butyllithium
Riferimento
Reaction of n-, sec-, and tert-butyllithium with dimethoxyethane (DME): a correction
Fitt, John J.; et al, Journal of Organic Chemistry, 1984, 49(1), 209-10

Metodo di produzione 11

Condizioni di reazione
1.1 -
2.1 Catalysts: 1-Hexyn-1-yllithium
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride
2.1 -
3.1 -
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Methyllithium
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
Riferimento
Addition of heteroatom nucleophiles to ketene dimers
Ibrahim, Ahmad A.; et al, ARKIVOC (Gainesville, 2021, (8), 130-144

Metodo di produzione 15

Condizioni di reazione
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 16

Condizioni di reazione
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 1 h, -78 °C; 1 h, reflux; -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h
Riferimento
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 19

Condizioni di reazione
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Metodo di produzione 20

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium cyanoborohydride
3.1 -
4.1 -
Riferimento
The formation of azoxyalkanes in reactions of some organometallic reagents with N-nitroso-O,N-dialkylhydroxylamines: the nonphotochemical synthesis of an acyclic (E)-azoxyalkane
Meesters, A. C. M.; et al, Canadian Journal of Chemistry, 1981, 59(2), 264-8

Lithium methoxide Raw materials

Lithium methoxide Preparation Products

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